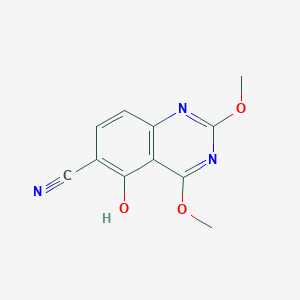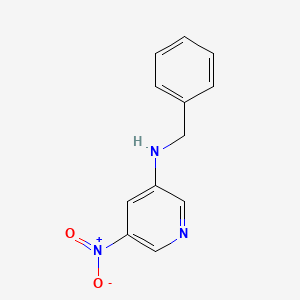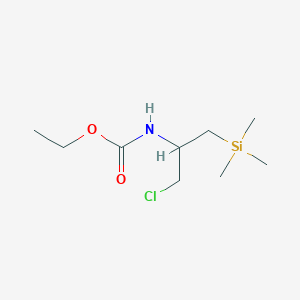
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile can be achieved through the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The process involves the condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH, leading to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones (thiones). When boiled with MeONa in MeOH, these compounds cyclize to form 5-hydroxyquinazolin-2-ones (thiones) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, quinazoline derivatives are known to interact with enzymes and receptors involved in cell proliferation, inflammation, and bacterial growth . These interactions can lead to the inhibition of enzyme activity or receptor signaling, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile include other quinazoline derivatives such as:
- 5-Hydroxyquinazolin-2-one
- 5-Acetyl-6-methyl-4-(trifluoromethyl)quinazoline
Uniqueness
What sets this compound apart from other quinazoline derivatives is its unique combination of functional groups, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-16-10-8-7(13-11(14-10)17-2)4-3-6(5-12)9(8)15/h3-4,15H,1-2H3 |
InChI Key |
VOHSJOKVYDDVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C(=C(C=C2)C#N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)


